molecular formula C20H32N4O6S B558384 Boc-Arg(Mts)-OH CAS No. 68262-71-5

Boc-Arg(Mts)-OH

Cat. No. B558384
CAS RN: 68262-71-5
M. Wt: 456,55*99,18 g/mole
InChI Key: QXWQVNSGMVITAR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Arg(Mts)-OH” is a BOC protected amino acid . It is also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine . It is often used as an intermediate in the synthesis of drugs and plays an important role in the synthesis of anti-tumor drugs or other drugs .


Synthesis Analysis

“Boc-Arg(Mts)-OH” is usually obtained by chemical synthesis . The quality of the synthesis of peptides containing arginine depends on the correct use of Boc-Arg(Mts)-OH .


Molecular Structure Analysis

The molecular formula of “Boc-Arg(Mts)-OH” is C20H32N4O6S . Its average mass is 456.556 Da and its monoisotopic mass is 456.204254 Da .


Chemical Reactions Analysis

“Boc-Arg(Mts)-OH” is used in chemical synthesis of peptides .


Physical And Chemical Properties Analysis

“Boc-Arg(Mts)-OH” is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . It has a melting point of approximately 130 °C .

Scientific Research Applications

Peptide Synthesis

“Boc-Arg(Mts)-OH” is utilized as an N α-amino protecting group in the synthesis of peptides, particularly hydrophobic peptides and those containing ester and thioester moieties. This protection strategy is advantageous for synthesizing complex peptides .

Solid Phase Peptide Synthesis (SPPS)

In SPPS, “Boc-Arg(Mts)-OH” can be used to anchor the C-terminal of the initial amino acid onto an insoluble polymer, facilitating the sequential addition of N-terminal protected amino acids. This process involves multiple steps of protection and deprotection .

Synthesis of Glutathione Analogs

The compound may be used in protocols for synthesizing glutathione analogs, which are important for studying oxidative stress and cellular detoxification processes .

Safety and Hazards

“Boc-Arg(Mts)-OH” is classified as non-combustible solids . It may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQVNSGMVITAR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Mts)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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